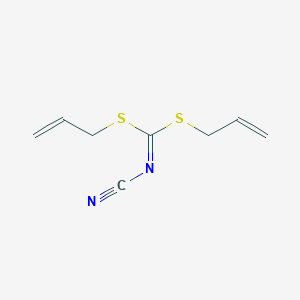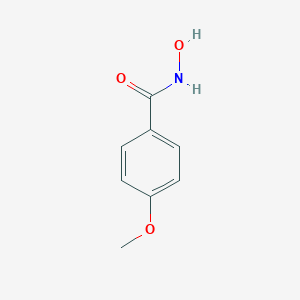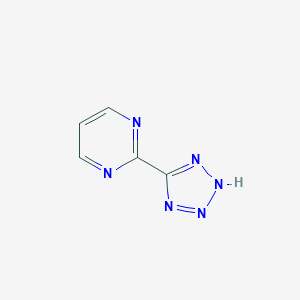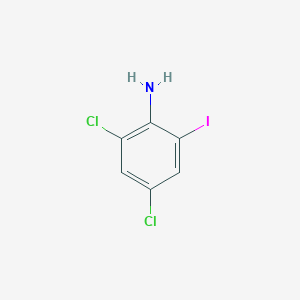
N-(2,4,5-trimethoxybenzyl)cycloheptanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,5-trimethoxybenzyl)cycloheptanamine is a chemical compound with the CAS Number: 1609407-42-2 . It has a molecular weight of 374.32 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for N-(2,4,5-trimethoxybenzyl)cycloheptanamine is1S/C17H27NO3.BrH/c1-19-15-11-17 (21-3)16 (20-2)10-13 (15)12-18-14-8-6-4-5-7-9-14;/h10-11,14,18H,4-9,12H2,1-3H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
N-(2,4,5-trimethoxybenzyl)cycloheptanamine is a solid substance . It has a molecular weight of 374.32 . The compound is stored at room temperature .Applications De Recherche Scientifique
Analytical Detection in Toxicology
The detection and quantification of N-benzyl phenethylamines derivatives, like 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), can be achieved through high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). This method was developed and validated for a case of severe intoxication, demonstrating its importance in toxicology and forensic science (Poklis et al., 2014).
Neuropharmacology
Research in neuropharmacology has explored compounds like MK-801 (a NMDA antagonist), which has therapeutic activity in models of Parkinson's disease. Studies on memantine, a similar compound, showed its ability to inhibit the binding of [3H]MK-801 to postmortem human brain homogenates, indicating potential applications in treating neurological disorders (Kornhuber et al., 1989).
Organic Chemistry and Photochemistry
In organic chemistry, the photochemistry of 3,5-dimethoxybenzyl compounds, which are structurally related to N-(2,4,5-trimethoxybenzyl)cycloheptanamine, has been studied. These compounds play a role in various chemical reactions, showcasing their significance in the synthesis of complex organic molecules (DeCosta et al., 2000).
Antidepressant Efficacy and Monoamine Oxidase Inhibitors
Studies on the relationship between monoamine oxidase inhibitors and their antidepressant efficacy have provided insights into the action of compounds like N-(1-methyl)cyclopropylbenzylamine. Such research aids in understanding the pharmacological properties of related compounds in the treatment of depression (Hendley & Snyder, 1968).
Antimicrobial and Antioxidant Properties
Compounds bearing the 3,4,5-trimethoxybenzyloxy group have been synthesized and evaluated for their antioxidant activities, highlighting their potential in medicinal chemistry for the development of new therapeutics (Kareem et al., 2016).
Psychopharmacology and Receptor Interaction
In psychopharmacology, the receptor binding profiles of N-2-methoxybenzyl-phenethylamines and their analogs have been characterized. This research is crucial in understanding the pharmacological properties and potential clinical applications of these compounds (Rickli et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-19-15-11-17(21-3)16(20-2)10-13(15)12-18-14-8-6-4-5-7-9-14/h10-11,14,18H,4-9,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPQULBLBNXUGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC2CCCCCC2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354942 |
Source


|
| Record name | N-(2,4,5-trimethoxybenzyl)cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4,5-trimethoxybenzyl)cycloheptanamine | |
CAS RN |
418778-25-3 |
Source


|
| Record name | N-(2,4,5-trimethoxybenzyl)cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)

